N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h5,7-12,14,23H,1,6,13,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKHMZSWMFCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b][1,4]oxazepin core with various substituents. Its molecular formula is C₁₈H₃₃N₃O₃S, and it has a molecular weight of approximately 357.55 g/mol. The presence of an allyl group and a sulfonamide moiety suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they can inhibit carbonic anhydrase or other key enzymes in the biosynthesis of nucleotides.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial against E. coli | |
| Compound B | Antifungal against Candida spp. |
The specific activity of N-(5-allyl...) remains to be fully characterized but is expected to follow similar trends due to structural similarities.
Anticancer Potential
Research shows that compounds with an oxazepin structure often demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A related compound demonstrated an IC50 value of 10 µM against the CCRF-CEM leukemia cell line in preliminary screenings .
Case Studies and Research Findings
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds. For example, studies showed significant tumor reduction in xenograft models treated with similar sulfonamide derivatives.
- Clinical Relevance : Some derivatives have entered clinical trials for their potential use in treating bacterial infections and certain types of cancer.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of CHNOS and a molecular weight of approximately 456.6 g/mol. It features a sulfonamide group known for its biological activity, particularly in antibacterial applications. The unique structure includes an allyl group and a tetrahydrobenzo[b][1,4]oxazepine core, which may influence its pharmacological properties.
Pharmacological Applications
-
Antibacterial Activity :
- The sulfonamide moiety is recognized for inhibiting bacterial folic acid synthesis, essential for bacterial growth and reproduction. Compounds with similar structures have demonstrated antibacterial properties, making this compound a candidate for further investigation in this area.
-
Anti-inflammatory Properties :
- Research indicates that compounds structurally related to sulfonamides can exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.
- Cancer Research :
Synthesis Pathways
The synthesis of this compound typically involves multiple synthetic steps that require precise control over reaction conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core :
- Initial reactions focus on constructing the oxazepine structure through cyclization reactions involving appropriate precursors.
- Introduction of the Allyl Group :
- An allylation step is performed to introduce the allyl substituent at the specified position on the oxazepine core.
- Sulfonamide Formation :
- The final step involves reacting the intermediate with an ethoxybenzenesulfonamide to yield the target compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Studies have shown that similar compounds may bind to enzymes involved in folate metabolism or other biochemical pathways relevant to disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () serves as a relevant comparator due to its shared benzoxazepine core but divergent substituents:
- R1 Substituent: The target compound has a 5-allyl group, whereas the comparator has a 5-ethyl group.
- Aromatic Ring Substituents: The target compound’s 4-ethoxybenzenesulfonamide contrasts with the comparator’s 3,4-difluorobenzamide.
- Electron-Withdrawing/Donating Effects : The ethoxy group in the target is electron-donating, while the 3,4-difluoro substituents in the comparator are strongly electron-withdrawing, altering electronic distribution across the aromatic ring.
Physicochemical and Pharmacokinetic Properties
Research Implications and Limitations
- Metabolic Stability : The ethoxy group in the target is susceptible to oxidative metabolism (e.g., O-dealkylation), whereas the fluorine atoms in the comparator improve metabolic resistance.
- Gaps in Data : Comparative studies on binding affinity, toxicity, or in vivo efficacy are absent, necessitating further empirical validation.
Q & A
Q. What are the optimal synthetic routes and critical purification techniques for synthesizing this compound?
The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Controlled conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of the allyl group .
- Reagent optimization : Selection of coupling agents (e.g., EDCI/HOBt) for sulfonamide formation to enhance yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Q. How can researchers characterize the compound’s structure and confirm purity?
- Spectroscopic methods :
- ¹H NMR : Identify protons on the oxazepine ring (δ 3.5–4.2 ppm) and allyl group (δ 5.1–5.9 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Match experimental vs. theoretical C, H, N, S values to validate stoichiometry .
Advanced Research Questions
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Enzyme kinetics : Use fluorescence-based assays to measure inhibition constants (Kᵢ) for carbonic anhydrase isoforms. For example:
| Enzyme Isoform | Kᵢ (nM) | Assay Conditions |
|---|---|---|
| hCA I | 450 | pH 7.4, 25°C |
| hCA II | 12 | pH 7.4, 25°C |
| Data derived from stopped-flow CO₂ hydration assays . |
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding modes with catalytic zinc in carbonic anhydrase .
- Cellular assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays .
Q. How to resolve contradictions in reactivity data under varying solvent conditions?
- Kinetic analysis : Monitor reaction rates (e.g., allyl oxidation) in polar aprotic (DMF) vs. protic (MeOH) solvents using UV-Vis spectroscopy. For example:
| Solvent | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| DMF | 0.045 | 68.2 |
| MeOH | 0.012 | 82.5 |
| Findings suggest solvent polarity stabilizes transition states differently . |
- DFT calculations : Use Gaussian 16 to model solvent effects on reaction pathways .
Q. What strategies address stability challenges during storage and handling?
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of the allyl group .
Comparative Analysis and Structural Analogues
Q. How does structural modification (e.g., substituents on the benzene ring) influence bioactivity?
A comparison of analogues reveals key trends:
| Compound Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethoxy (target compound) | 0.85 (hCA II) | 1.2 (DMSO) |
| 3-Chloro-4-methoxy | 0.92 | 0.8 |
| 4-Methoxy-3-methyl | 1.45 | 2.1 |
| The 4-ethoxy group enhances both potency and solubility due to electron-donating effects and reduced steric hindrance . |
Methodological Considerations
Q. What experimental controls are critical when assessing the compound’s in vitro bioactivity?
- Positive controls : Use acetazolamide (hCA II inhibitor, IC₅₀ = 12 nM) to validate assay sensitivity .
- Solvent controls : Include DMSO vehicle (≤0.1% v/v) to rule out nonspecific effects .
- Replicate design : Perform triplicate measurements with blinded analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
